molecular formula C11H12O4 B8751460 4-(Methoxycarbonyl)-2,5-dimethylbenzoic acid

4-(Methoxycarbonyl)-2,5-dimethylbenzoic acid

Cat. No. B8751460
M. Wt: 208.21 g/mol
InChI Key: CFVFRMBYCJHECI-UHFFFAOYSA-N
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Patent
US07585886B2

Procedure details

A 76 mg portion of potassium carbonate was added to a 20 ml DMF solution of 214 mg 2,5-dimethylterephthalate and stirred at room temperature for 30 minutes. 0.068 ml of methyl iodide was added to the reaction solution successively and stirred overnight at room temperature. Successively, work-up and purification were carried out in the standard method to obtain 90 mg of 4-methoxycarbonyl-2,5-dimethylbenzoic acid as colorless solid. EN: 207.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,5-dimethylterephthalate
Quantity
214 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.068 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[K+].[K+].[CH3:7][C:8]1[CH:16]=[C:15]([C:17]([O-:19])=[O:18])[C:14]([CH3:20])=[CH:13][C:9]=1[C:10]([O-:12])=[O:11].CI>CN(C=O)C>[CH3:1][O:18][C:17]([C:15]1[C:14]([CH3:20])=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[C:8]([CH3:7])[CH:16]=1)=[O:19] |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
2,5-dimethylterephthalate
Quantity
214 mg
Type
reactant
Smiles
CC1=C(C(=O)[O-])C=C(C(=C1)C(=O)[O-])C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.068 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)C1=CC(=C(C(=O)O)C=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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